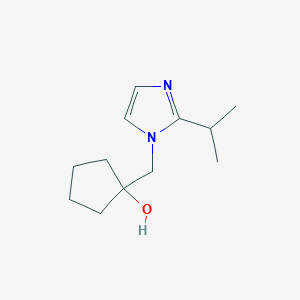

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol

Description

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol (CAS: 1465256-10-3) is a cyclopentanol derivative functionalized with a 2-isopropylimidazole moiety via a methyl linker.

Properties

IUPAC Name |

1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(2)11-13-7-8-14(11)9-12(15)5-3-4-6-12/h7-8,10,15H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSHYJSMFLAANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2(CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of 2-isopropyl-1H-imidazole with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme interactions and other biological processes.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Metconazole: A Triazole-Based Analog

Metconazole (CAS: 125116–23–6), a fungicide, shares the cyclopentanol backbone but differs in substituents:

- Core Structure : Metconazole features a 1,2,4-triazole ring and a 4-chlorophenyl group instead of an imidazole and isopropyl group .

- Applications: Triazoles like metconazole are widely used in agriculture due to their antifungal activity.

- Regulatory Status : Its tariff classification was amended in 2021, indicating commercial significance and regulatory adjustments for trade .

Imidazo-Isoindol Derivatives

Derivatives of 1H-imidazo(2,1-a)isoindol-5-ol (mentioned in ) share the imidazole moiety but have a fused bicyclic isoindol system instead of a cyclopentanol ring .

- Structural Impact : The fused rings increase molecular rigidity, which could enhance binding specificity in medicinal applications (e.g., kinase inhibition).

- Functional Differences : The absence of a hydroxyl group in the isoindol system may reduce hydrogen-bonding capacity compared to the target compound.

Structural and Functional Analysis

Table 1: Structural Comparison

| Compound | Cyclopentanol Substituent | Heterocycle | CAS Number |

|---|---|---|---|

| 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol | 2-Isopropylimidazole-methyl | Imidazole | 1465256-10-3 |

| Metconazole | 4-Chlorophenylmethyl + triazole-methyl | 1,2,4-Triazole | 125116–23–6 |

| Imidazo-Isoindol Derivatives | Fused imidazo-isoindol system | Imidazole | Not specified |

Discussion of Substituent Effects

- Heterocycle Choice : Imidazoles (in the target compound) offer nitrogen-rich sites for hydrogen bonding, while triazoles (in metconazole) provide enhanced metabolic stability in agrochemicals.

- Substituent Impact : The isopropyl group in the target compound may introduce steric hindrance, affecting receptor binding. In contrast, metconazole’s chlorophenyl group increases hydrophobicity, favoring bioaccumulation.

Biological Activity

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol, with the CAS number 1465256-10-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C12H20N2O, and it has a molecular weight of 208.31 g/mol. The compound features a cyclopentanol moiety linked to an imidazole derivative, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1465256-10-3 |

| Molecular Formula | C12H20N2O |

| Molecular Weight | 208.31 g/mol |

| Purity | 95% |

Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including enzyme inhibition and modulation of cellular signaling pathways. The specific activity of this compound appears to be linked to its interaction with various biological targets.

Inhibition Studies

In vitro studies have shown that this compound can inhibit certain enzymes associated with cancer progression. For instance, it has been demonstrated to inhibit the enzymatic activity of hDOT1L (a methyltransferase involved in histone modification), which is significant in the context of leukemia treatment. The compound exhibited an IC50 value comparable to other known inhibitors, suggesting potent activity against DOT1L.

Cytotoxicity and Selectivity

In cellular assays, this compound has shown selective cytotoxicity towards MLL-rearranged leukemia cells while sparing normal cells. This selectivity is critical for reducing side effects in potential therapeutic applications.

Study on MLL-Rearranged Leukemia

A study evaluated the effects of this compound on various leukemia cell lines. The results indicated a dose-dependent decrease in the expression of oncogenes such as HOXA9 and MEIS1 after treatment with the compound over several days. Flow cytometry analysis confirmed that the compound induced cell cycle arrest rather than apoptosis, highlighting its potential as a cytostatic agent.

| Cell Line | Treatment Concentration (µM) | HOXA9 Expression (% Reduction) | MEIS1 Expression (% Reduction) |

|---|---|---|---|

| MV4-11 | 0.1 | 45% | 50% |

| MOLM13 | 0.32 | 40% | 55% |

| KONP8 | 3.2 | 60% | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.